4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features an imidazopyridine core fused with a piperidine ringThe imidazopyridine moiety is known for its diverse biological activities, making it a valuable scaffold in the synthesis of pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between a pyridine derivative and an imidazole derivative . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by esterification to attach the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazopyridine core is known to modulate various biological pathways, including enzyme inhibition and receptor binding. This compound can influence cellular processes by binding to proteins and altering their function, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyridine derivatives: Another class of compounds with a fused imidazole-pyridine ring system, known for their diverse pharmacological properties.
Uniqueness
4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern and the presence of the piperidine ring, which can enhance its biological activity and selectivity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C16H22N4O2 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-imidazo[4,5-c]pyridin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-8-5-12(6-9-19)20-11-18-13-10-17-7-4-14(13)20/h4,7,10-12H,5-6,8-9H2,1-3H3 |
InChI Key |
FHPKODOXWZATKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=CN=C3 |
Origin of Product |
United States |
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